molecular formula C17H18N4O4 B2684019 2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 2034420-08-9

2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No. B2684019
CAS RN: 2034420-08-9
M. Wt: 342.355
InChI Key: VDPNXSLVZITONE-UHFFFAOYSA-N
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Description

The compound “2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide” is a complex organic molecule that contains several functional groups and heterocyclic moieties . It has a molecular formula of C17H18N4O4 and a molecular weight of 342.355.


Molecular Structure Analysis

The molecule contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It also contains an oxadiazole ring, another heterocyclic moiety. The presence of these rings may contribute to the molecule’s potential biological activity.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

A study by Coleman et al. (2000) explores the metabolism of various chloroacetamide herbicides in human and rat liver microsomes, shedding light on the carcinogenic pathways and metabolic activation involved with these compounds. This research highlights the complex metabolic pathways that similar compounds might undergo, which could be relevant for understanding the metabolism and potential applications of "2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide" (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmacological Evaluation of Heterocyclic Derivatives

Faheem (2018) discusses the computational and pharmacological evaluation of 1,3,4-oxadiazole and pyrazole novel derivatives for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. This study provides insights into the therapeutic potential and safety profile of compounds with similar heterocyclic structures, indicating possible research applications in drug development (Faheem, 2018).

Antioxidant Activity of Coordination Complexes

Chkirate et al. (2019) synthesized novel Co(II) and Cu(II) coordination complexes from pyrazole-acetamide derivatives, examining the effect of hydrogen bonding on the self-assembly process and antioxidant activity. Their findings could suggest potential applications of "2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide" in developing metal coordination complexes with antioxidant properties (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, Faouzi, Adarsh, & Garcia, 2019).

Synthesis and Evaluation of Oxadiazole Derivatives

Marri, Kakkerla, Murali Krishna, and Venkat Rajam (2018) synthesized and evaluated the antimicrobial activity of isoxazole-substituted 1,3,4-oxadiazoles, indicating the potential for developing antimicrobial agents from compounds containing oxadiazole and isoxazole moieties. This could hint at the applicability of the chemical compound for antimicrobial purposes (Marri, Kakkerla, Murali Krishna, & Venkat Rajam, 2018).

properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-3-23-13-6-4-12(5-7-13)9-15(22)18-10-16-19-17(21-25-16)14-8-11(2)24-20-14/h4-8H,3,9-10H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPNXSLVZITONE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2=NC(=NO2)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenyl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

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